LDC4297 Hydrochloride: A Comprehensive Technical Profile on CDK7 Selectivity
LDC4297 Hydrochloride: A Comprehensive Technical Profile on CDK7 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of LDC4297 hydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The document details the quantitative measures of its inhibitory activity against a broad range of kinases, outlines the experimental methodologies used for these assessments, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Selectivity Profile
LDC4297 hydrochloride has demonstrated high potency and selectivity for CDK7. In vitro kinase assays have established its half-maximal inhibitory concentration (IC50) for CDK7 in the nano- to picomolar range.[1][2] A comprehensive kinome-wide analysis of over 330 kinases revealed that LDC4297's inhibitory activity is predominantly directed towards the CDK family.[1][3]
The following table summarizes the quantitative data on the selectivity of LDC4297 hydrochloride against a panel of cyclin-dependent kinases.
| Kinase | IC50 (nM) |
| CDK7 | 0.13 [1][2] |
| CDK1 | 53.7 - 54[4][5] |
| CDK2 | 6.4[4][5] |
| CDK4 | >10,000[4] |
| CDK6 | >10,000[4] |
| CDK9 | 1,710[4] |
Experimental Protocols
The selectivity of LDC4297 hydrochloride was determined using established in vitro kinase assay platforms. The primary methodologies employed were Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and radiometric assays.
FRET-Based LANCE Ultra KinaSelect Ser/Thr Assay
This assay format was utilized to determine the IC50 values for individual cyclin-dependent kinases.[1]
Principle: This assay measures the phosphorylation of a ULight™-labeled peptide substrate by the kinase. A europium (Eu)-labeled anti-phospho-peptide antibody binds to the phosphorylated substrate, bringing the Eu-donor and ULight™-acceptor into close proximity. This allows for Fluorescence Resonance Energy Transfer (FRET) upon excitation, and the resulting signal is proportional to the kinase activity.
Methodology:
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Reaction Setup: Kinase reactions are set up in a microplate format. Each well contains the specific CDK enzyme, the ULight™-labeled peptide substrate, and varying concentrations of LDC4297 hydrochloride.
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Initiation: The kinase reaction is initiated by the addition of ATP.
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Termination: The reaction is stopped by the addition of a stop solution containing EDTA.
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Detection: A detection mix containing the Eu-labeled anti-phospho-peptide antibody is added to each well.
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Signal Measurement: After an incubation period to allow for antibody-substrate binding, the plate is read on a TR-FRET-compatible plate reader.
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Data Analysis: The resulting signal is used to calculate the percentage of kinase inhibition at each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Radiometric Protein Kinase Assay (³³PanQinase™)
A broad kinome-wide selectivity profile was established using a radiometric protein kinase assay.[1]
Principle: This assay directly measures the transfer of a radioactive phosphate group (from [γ-³³P]ATP) to a substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.
Methodology:
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Reaction Cocktail Preparation: A reaction cocktail is prepared containing a buffer, [γ-³³P]ATP, and the specific kinase to be tested.
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Compound Addition: LDC4297 hydrochloride, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction wells.
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Reaction Initiation: The kinase reaction is initiated by the addition of the substrate.
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Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
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Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³³P]ATP, typically by spotting the reaction mixture onto a phosphocellulose membrane that binds the substrate.
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Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
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Data Analysis: The residual kinase activity in the presence of the inhibitor is calculated relative to a control reaction without the inhibitor.
Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathway and Inhibition by LDC4297
CDK7 plays a crucial role in both cell cycle progression and the regulation of transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1 and CDK2. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation. LDC4297 exerts its effect by inhibiting the kinase activity of CDK7, thereby impacting these downstream processes. One of the key consequences of CDK7 inhibition is the interference with the phosphorylation of the Retinoblastoma protein (Rb).[1]
Experimental Workflow for Kinase Selectivity Profiling
The general workflow for determining the kinase selectivity profile of a compound like LDC4297 involves a tiered approach, starting with specific assays against the primary target and closely related kinases, followed by a broad screen against a large panel of kinases.
References
- 1. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. reactionbiology.com [reactionbiology.com]
